2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide
CAS No.: 1421453-55-5
Cat. No.: VC4768145
Molecular Formula: C16H19NO4
Molecular Weight: 289.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421453-55-5 |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.331 |
| IUPAC Name | 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
| Standard InChI | InChI=1S/C16H19NO4/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19) |
| Standard InChI Key | NKCASIRCEOPBBY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CO2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound comprises:
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Benzamide core: A benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the 2-position and an amide functional group.
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Side chain: A 3-hydroxypropyl group bearing a furan-2-yl moiety at the β-carbon.
Table 1: Molecular Data
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis is documented, analogous benzamides (e.g., ) suggest a multi-step approach:
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Benzamide core preparation:
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2-Ethoxybenzoic acid is activated (e.g., via thionyl chloride) to form 2-ethoxybenzoyl chloride.
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Side chain synthesis:
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Amide coupling:
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React 2-ethoxybenzoyl chloride with 3-(furan-2-yl)-3-hydroxypropan-1-amine under Schotten-Baumann conditions.
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Table 2: Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | SOCl₂, reflux | Acid chloride formation |
| 2 | Furan-2-yl Grignard reagent, THF, 0°C | Furan moiety introduction |
| 3 | NaOH, H₂O, 0–5°C | Amide coupling |
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyl and amide groups. Limited water solubility inferred from analogs .
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Stability:
Table 3: Predicted Physicochemical Parameters
| Parameter | Value/Behavior | Basis of Inference |
|---|---|---|
| LogP | ~2.5 (moderate lipophilicity) | Calculated via ChemDraw |
| Melting point | 120–140°C | Analog data |
| UV-Vis λmax | 270–280 nm (furan π→π*) | Spectral analogs |
Comparative Analysis with Analogous Compounds
Table 4: Comparison with Key Analogs
Future Research Directions
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